![molecular formula C24H25N3O3S B2413809 2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-44-1](/img/structure/B2413809.png)
2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide” is not available in the retrieved information .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide” are not available in the retrieved information .Wissenschaftliche Forschungsanwendungen
- Imatinib , a well-known tyrosine kinase inhibitor, is used to treat chronic myelogenous leukemia (CML). The compound shares structural similarities with Imatinib. Researchers have explored its potential as an anti-leukemic agent . Further studies could elucidate its efficacy and mechanism of action.
- A derivative of this compound, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide , exhibited anti-inflammatory and analgesic activities. Its ulcerogenic index was comparable to indomethacin and celecoxib .
- Some derivatives of this compound demonstrated better anti-fibrosis activity than Pirfenidone (a known anti-fibrotic agent) on hepatic stellate cells (HSC-T6) .
- In vitro studies evaluated the compound’s effect on cell viability using MTT assays. Determining its IC50 values at various concentrations could provide insights into its anti-tubercular activity .
- Given the rising public health challenges due to AMR, novel drugs are needed. This compound could be a candidate for overcoming AMR issues .
Anti-Leukemic Activity
Anti-Inflammatory and Analgesic Properties
Anti-Fibrosis Activity
Anti-Tubercular Potential
Drug Development Against Antimicrobial Resistance (AMR)
Crystallographic Studies and Structural Characterization
These applications highlight the compound’s versatility and potential impact across different scientific domains. Researchers can explore these avenues to unlock its full therapeutic potential. 🌟
Wirkmechanismus
Target of Action
Similar compounds such as imatinib, which also contains a pyridin-3-yl group, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
Drawing parallels from similar compounds like imatinib, it can be inferred that the compound might interact with its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the enzymatic activity of the target, thereby affecting the signal transduction cascades .
Biochemical Pathways
This could lead to downstream effects such as altered cell proliferation, differentiation, and survival .
Result of Action
If the compound acts similarly to imatinib, it could lead to the inhibition of tyrosine kinase activity, thereby affecting the regulation of cellular processes such as cell proliferation and differentiation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-18-7-2-3-9-22(18)24(28)26-20-11-13-21(14-12-20)31(29,30)27-16-5-4-10-23(27)19-8-6-15-25-17-19/h2-3,6-9,11-15,17,23H,4-5,10,16H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTDTEAZEXWDPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.